molecular formula C20H23N3O B11359626 1-(3-methylbenzyl)-2-(morpholin-4-ylmethyl)-1H-benzimidazole

1-(3-methylbenzyl)-2-(morpholin-4-ylmethyl)-1H-benzimidazole

Cat. No.: B11359626
M. Wt: 321.4 g/mol
InChI Key: ZKCSPUFILGYINZ-UHFFFAOYSA-N
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Description

1-(3-methylbenzyl)-2-(morpholin-4-ylmethyl)-1H-benzimidazole is a synthetic organic compound that belongs to the benzimidazole class of chemicals Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-methylbenzyl)-2-(morpholin-4-ylmethyl)-1H-benzimidazole typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core is synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Introduction of 3-Methylbenzyl Group: The 3-methylbenzyl group is introduced through a nucleophilic substitution reaction, where the benzimidazole core reacts with 3-methylbenzyl chloride in the presence of a base.

    Attachment of Morpholin-4-ylmethyl Group: The final step involves the reaction of the intermediate product with morpholine in the presence of a suitable catalyst to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(3-methylbenzyl)-2-(morpholin-4-ylmethyl)-1H-benzimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenated reagents, bases or acids, solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted benzimidazole compounds with various functional groups.

Scientific Research Applications

1-(3-methylbenzyl)-2-(morpholin-4-ylmethyl)-1H-benzimidazole has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the development of new materials, such as polymers and catalysts, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(3-methylbenzyl)-2-(morpholin-4-ylmethyl)-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-chlorobenzyl)-2-(morpholin-4-ylmethyl)-1H-benzimidazole
  • 1-(3-methoxybenzyl)-2-(morpholin-4-ylmethyl)-1H-benzimidazole
  • 1-(3-fluorobenzyl)-2-(morpholin-4-ylmethyl)-1H-benzimidazole

Uniqueness

1-(3-methylbenzyl)-2-(morpholin-4-ylmethyl)-1H-benzimidazole is unique due to the presence of the 3-methylbenzyl group, which imparts specific chemical and biological properties. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H23N3O

Molecular Weight

321.4 g/mol

IUPAC Name

4-[[1-[(3-methylphenyl)methyl]benzimidazol-2-yl]methyl]morpholine

InChI

InChI=1S/C20H23N3O/c1-16-5-4-6-17(13-16)14-23-19-8-3-2-7-18(19)21-20(23)15-22-9-11-24-12-10-22/h2-8,13H,9-12,14-15H2,1H3

InChI Key

ZKCSPUFILGYINZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CN2C3=CC=CC=C3N=C2CN4CCOCC4

Origin of Product

United States

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